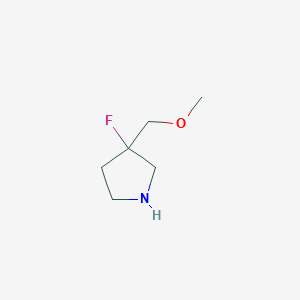

3-Fluoro-3-(methoxymethyl)pyrrolidine

Overview

Description

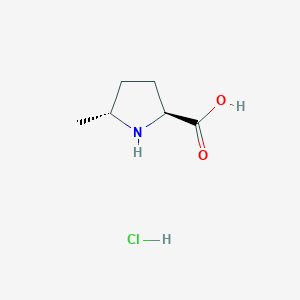

3-Fluoro-3-(methoxymethyl)pyrrolidine is a chemical compound with the molecular formula C6H12FNO . It is used as a building block in the preparation of fluorinated pyrrolidine derivatives .

Molecular Structure Analysis

The molecular weight of 3-Fluoro-3-(methoxymethyl)pyrrolidine is 133.17 . The InChI code for this compound is 1S/C6H12FNO/c1-9-5-6(7)2-3-8-4-6/h8H,2-5H2,1H3 .Physical And Chemical Properties Analysis

3-Fluoro-3-(methoxymethyl)pyrrolidine is an oil at room temperature . It should be stored in a refrigerator .Scientific Research Applications

Building Block in Synthesis

“3-Fluoro-3-(methoxymethyl)pyrrolidine” can be used as a building block in the synthesis of various complex molecules . Its unique structure allows it to be incorporated into larger molecules, potentially altering their properties and making it a valuable tool in the field of synthetic chemistry .

Drug Discovery

The pyrrolidine ring, which is a part of “3-Fluoro-3-(methoxymethyl)pyrrolidine”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Development of Antagonists and Selective Degraders

In the field of medicinal chemistry, the introduction of a chiral pyrrolidine into molecules promotes selectivity towards certain receptors . For example, compared with 3-S-methylpyrrolidine or an unsubstituted pyrrolidine, 3-R-methylpyrrolidine promotes a pure ERα antagonist and selective ER degrader (PA-SERD) for the treatment of breast cancer .

Development of Inhibitors

“(S)- (+)-3-Fluoropyrrolidine hydrochloride”, a related compound, can be employed as a building block for the preparation of fluorinated pyrrolidine derivatives of cyclohexylglycine amides as potential inhibitors for dipeptidyl peptidase IV . It’s plausible that “3-Fluoro-3-(methoxymethyl)pyrrolidine” could have similar applications.

Safety and Hazards

Mechanism of Action

Mode of Action

- Some indole derivatives, including those containing the pyrrolidine moiety, exhibit antiviral properties. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been investigated as antiviral agents against influenza A and CoxB3 virus . While specific data on this compound are scarce, indole derivatives in general have shown anti-inflammatory and antioxidant activities. The spiro[pyrrolidine-3,3’-oxindole] moiety found in some indole derivatives induces apoptotic cell death in breast cancer cells .

Its potential therapeutic applications await exploration in future studies . 🌟

properties

IUPAC Name |

3-fluoro-3-(methoxymethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO/c1-9-5-6(7)2-3-8-4-6/h8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWAJKNTOFNEJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCNC1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-3-(methoxymethyl)pyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1449485.png)

![6-Chloropyrimido[5,4-D]pyrimidin-4(3H)-one](/img/structure/B1449488.png)

![2-[(2,5-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B1449491.png)

![N-{1-[(4-Fluorobenzene)sulfonyl]piperidin-3-yl}-3-phenylpropanamide](/img/structure/B1449503.png)